![molecular formula C12H14O4 B062869 (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid CAS No. 182247-45-6](/img/structure/B62869.png)
(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid
Overview
Description
"(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid" is a compound of interest in various fields of chemistry and biochemistry due to its structural and functional properties. While direct studies on this compound are scarce, insights into its behavior can be gained through related research on benzylated, methoxy, and oxobutanoic acid derivatives.
Synthesis Analysis
The synthesis of compounds similar to "(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid" often involves reactions of 4-oxobutanoic acids or their cyclic analogs with different nucleophilic or electrophilic reagents. For example, the reaction of 4-oxobutanoic acids with 1,3-binucleophilic reagents leads to the formation of benzopyrroloxazine derivatives, showcasing the reactivity of such compounds under specific conditions (Amalʼchieva et al., 2022).
Molecular Structure Analysis
The molecular structure and characteristics of compounds related to "(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid" can be elucidated using various spectroscopic and computational methods. For instance, FT-IR, NMR, and X-ray diffraction studies provide valuable insights into the compound's structure, showing how substitutions on the benzene ring or the oxobutanoic acid moiety affect the molecule's configuration and reactivity (Raju et al., 2015).
Scientific Research Applications
Leukotriene Antagonists and 5-Lipoxygenase Inhibitors : A study by Musser et al. (1987) explored the synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which are analogs of (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid. These compounds demonstrated inhibitory activity against 5-lipoxgenase and leukotriene D4, indicating potential applications in treating bronchospasm (Musser et al., 1987).
Reactions with 2-(Aminophenyl)methanol : Amalʼchieva et al. (2022) investigated reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents. The study contributes to understanding the chemical behavior of compounds similar to (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid, which may be relevant for synthesizing new compounds (Amalʼchieva et al., 2022).
Potential Anti-Diabetic Agent : Khurana et al. (2018) studied a succinamic acid derivative, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, for its potential as an anti-diabetic agent. This compound, closely related to (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid, showed significant effects in managing type-2 diabetes mellitus in experimental rats (Khurana et al., 2018).
Antioxidant Properties of Derivatives : Stanchev et al. (2009) investigated the antioxidant properties of various 4-hydroxycoumarin derivatives, including compounds structurally similar to (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid. This research highlights the potential of these compounds in antioxidant applications (Stanchev et al., 2009).
Psychotropic Activity Spectrum : Pulina et al. (2022) studied the psychotropic activity of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Their research suggests potential applications of these compounds in developing pharmaceutical substances for treating psychological disorders (Pulina et al., 2022).
properties
IUPAC Name |
(3S)-3-benzyl-4-methoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNMUVFKMIOEQU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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